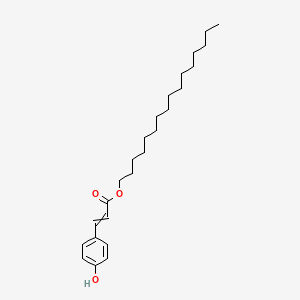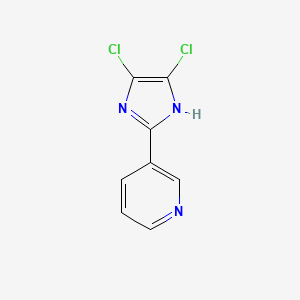
3-(4,5-dichloro-1H-imidazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(4,5-dichloro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring attached to an imidazole ring with two chlorine atoms at the 4 and 5 positions of the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dichloro-1H-imidazol-2-yl)pyridine typically involves the reaction of 3-pyridinecarboxaldehyde with 4,5-dichloro-1H-imidazole under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
化学反応の分析
Types of Reactions
3-(4,5-dichloro-1H-imidazol-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar solvent.
Oxidation: Reagents like m-chloroperbenzoic acid can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Products: Various substituted imidazole derivatives.
Oxidation Products: N-oxides of the imidazole ring.
Reduction Products: Amino derivatives of the imidazole ring.
科学的研究の応用
3-(4,5-dichloro-1H-imidazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic properties.
作用機序
The mechanism of action of 3-(4,5-dichloro-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways essential for cancer cell survival and proliferation . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that prevent substrate binding and enzyme activity .
類似化合物との比較
Similar Compounds
- 2-(3-Pyridyl)benzimidazole
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
Uniqueness
3-(4,5-dichloro-1H-imidazol-2-yl)pyridine is unique due to the presence of two chlorine atoms on the imidazole ring, which can significantly influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications .
特性
分子式 |
C8H5Cl2N3 |
|---|---|
分子量 |
214.05 g/mol |
IUPAC名 |
3-(4,5-dichloro-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C8H5Cl2N3/c9-6-7(10)13-8(12-6)5-2-1-3-11-4-5/h1-4H,(H,12,13) |
InChIキー |
HTFKYYBERSCZLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC(=C(N2)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
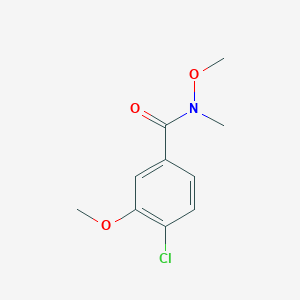
![1-[2,2-Bis(4-fluorophenyl)ethyl]piperazine](/img/structure/B8682487.png)
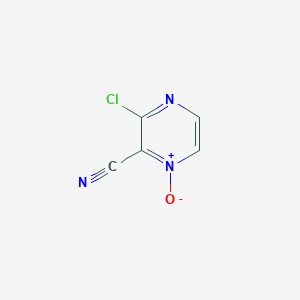
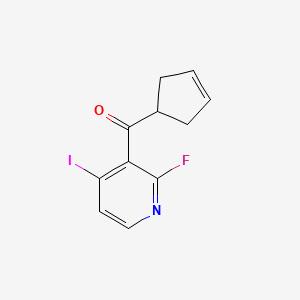
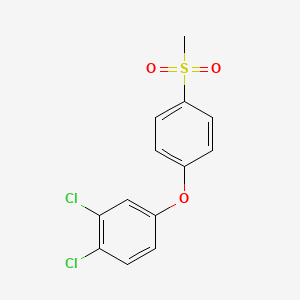
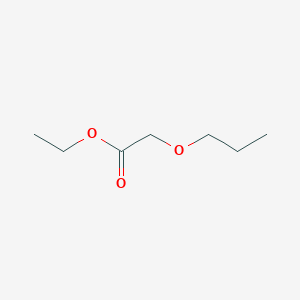
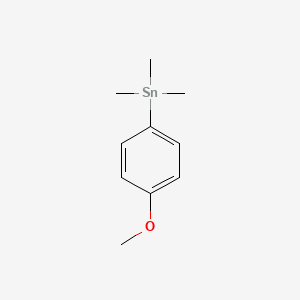
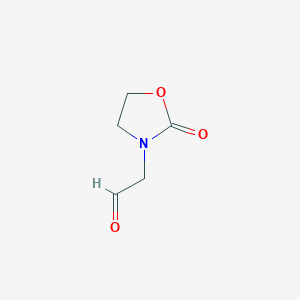
![5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-{(1S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-[(3-fluorophenyl)methyl]ethyl}-2-thiophenecarboxamide](/img/structure/B8682518.png)
![6-[2-(2-Ethyloxiran-2-yl)ethyl]-3,4-dihydro-2H-pyran](/img/structure/B8682523.png)
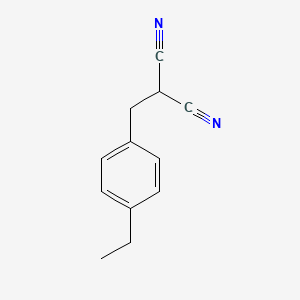
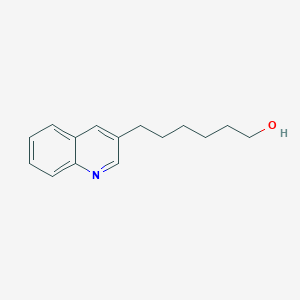
![4-[2-Methyl-5-(methyloxy)-4-nitrophenyl]pyridine](/img/structure/B8682558.png)
